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For Immediate Release

LEXINGTON, Mass. — December 8, 2025 — New preclinical data reveal the significant
synergistic potential of BLU-222, a potent and highly selective oral inhibitor of cyclin-dependent
kinase 2 (CDK2), in combination with other anti-cancer agents. These findings position BLU-
222 as a promising candidate for overcoming treatment resistance and enhancing therapeutic
efficacy in various solid tumors, particularly in hormone receptor-positive (HR+)/HER2-negative
breast cancer and cancers with Cyclin E1 (CCNE1) amplification.

BLU-222 is an investigational drug that targets CDK2, a key regulator of cell cycle progression.
[1][2] Aberrant activation of CDK2, often driven by the overexpression of its binding partner
Cyclin E, is a known driver of tumorigenesis and has been implicated in resistance to CDK4/6
inhibitors.[2][3] The studies highlighted below explore the synergistic effects of BLU-222 with
CDKA4/6 inhibitors and chemotherapy, offering a compelling rationale for their combined clinical
development.

Synergistic Effects with CDK4/6 Inhibitors in Breast
Cancer

Preclinical studies have demonstrated a strong synergistic relationship between BLU-222 and
CDKA4/6 inhibitors, such as palbociclib and ribociclib, in models of HR+/HER2- breast cancer
that have developed resistance to CDK4/6 inhibitor therapy.[4][5]
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In Vitro Studies

In palbociclib-resistant (PR) breast cancer cell lines (MCF7 and T47D), the combination of
BLU-222 and palbociclib exhibited a strong synergistic effect, leading to enhanced apoptosis
and cell cycle arrest in the G1 or G2/M phases.[4][5] Notably, these resistant cell lines showed
increased sensitivity to BLU-222 as a single agent compared to their non-resistant parental
counterparts.[5] The mechanism behind this synergy is linked to the upregulation of p21 and/or
p27 expression induced by BLU-222, which may re-sensitize the cancer cells to the effects of
CDK4/6 inhibitors.[4][6]

Cell Line Treatment IC50 (uM) Synergy Score
MCF7 Palbociclib-

. BLU-222 0.54 N/A
Resistant
T47D Palbociclib-

_ BLU-222 1.60 N/A
Resistant
MCF7 Palbociclib- o

] BLU-222 + Palbociclib  N/A Strong Synergy
Resistant
T47D Palbociclib- o

BLU-222 + Palbociclib ~ N/A Strong Synergy

Resistant

In Vivo Studies

The synergistic activity was further confirmed in patient-derived xenograft (PDX) models of
CDKA4/6 inhibitor-resistant breast cancer. Combination treatment with BLU-222 and either
palbociclib or ribociclib resulted in significant tumor regression and prolonged survival
compared to either drug alone.[4][5] This anti-tumor activity was durable, persisting even after

the cessation of treatment.[5]

Enhanced Efficacy with Chemotherapy in CCNE1-
Aberrant Cancers

BLU-222 has also shown robust synergistic activity when combined with standard-of-care
chemotherapy agents, such as carboplatin and paclitaxel, in preclinical models of ovarian and
endometrial cancer characterized by CCNE1 amplification.[7] This is particularly significant as
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CCNE1 amplification is associated with resistance to chemotherapy. The combination of BLU-
222 with these agents rendered previously resistant tumors sensitive to treatment.[7]

Signaling Pathway and Experimental Workflow

The synergistic effects of BLU-222 are rooted in its targeted inhibition of the CDK2/Cyclin E
pathway, which plays a crucial role in cell cycle progression.
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Simplified CDK2 Signaling Pathway in Cancer
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Caption: Simplified CDK2 signaling pathway and points of therapeutic intervention.
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The experimental workflow for evaluating the synergistic effects of BLU-222 typically involves

both in vitro and in vivo models.

Workflow for Assessing BLU-222 Synergy
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Caption: General experimental workflow for evaluating drug synergy.

Experimental Protocols

Generation of Palbociclib-Resistant (PR) Cell Lines: MCF7 and T47D breast cancer cell lines
were cultured in media containing gradually increasing concentrations of palbociclib over a
period of six months.[5] The starting concentration was 1.2 uM, which was incrementally
increased to a final concentration of 4.8 uM.[5] This process selected for cells that could
proliferate in the presence of high concentrations of the CDK4/6 inhibitor.

In Vivo Patient-Derived Xenograft (PDX) Studies: PDX models were established from patients
with acquired or intrinsic resistance to CDK4/6 inhibitors.[5] Tumor fragments were implanted
into immunocompromised mice. Once tumors reached a specified volume (e.g., ~150-250
mm?), mice were randomized into treatment groups.[8] BLU-222 was administered orally,
typically twice daily (b.i.d.), while partner drugs like palbociclib or ribociclib were administered
orally once daily (g.d.).[5] Tumor volumes and mouse body weights were monitored regularly.

Conclusion

The compelling preclinical data on the synergistic effects of BLU-222 with CDK4/6 inhibitors
and chemotherapy provide a strong rationale for its continued clinical investigation. The ability
of BLU-222 to overcome resistance and enhance the efficacy of existing cancer therapies holds
the potential to address significant unmet needs for patients with advanced solid tumors. A
Phase 1/2 clinical trial (VELA; NCT05252416) is currently evaluating the safety and efficacy of
BLU-222 as a single agent and in combination therapy.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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